4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide
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Overview
Description
4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide is a heterocyclic organic compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its pyrrole ring structure, which is a five-membered ring containing one nitrogen atom. The presence of hydroxyl and carboxamide groups further enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide typically involves the reaction of maleic anhydride with appropriate amines. One common method includes the reaction of maleic anhydride with 4-aminobenzenesulfonamide, followed by cyclization to form the pyrrole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 45°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include substituted pyrroles, amides, and alcohols. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Shares a similar pyrrole ring structure but with different substituents.
1-(Arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides: Similar core structure with variations in the arylmethyl group.
Uniqueness
4-Hydroxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form various derivatives and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
84864-06-2 |
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Molecular Formula |
C5H4N2O4 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
4-hydroxy-2,5-dioxopyrrole-3-carboxamide |
InChI |
InChI=1S/C5H4N2O4/c6-3(9)1-2(8)5(11)7-4(1)10/h(H2,6,9)(H2,7,8,10,11) |
InChI Key |
BTVBGSMPURCZLW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)NC1=O)O)C(=O)N |
Origin of Product |
United States |
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